Orthogonal Deprotection Selectivity: Fmoc vs. Boc as Nα-Protecting Group
H-Dap(Fmoc)-OBzl.HCl exhibits precise orthogonal deprotection selectivity: the Fmoc group is quantitatively removed by 20% piperidine in DMF within 2–5 minutes, while the OBzl ester remains completely intact under these conditions [1]. In contrast, the comparator H-Dap(Boc)-OBzl.HCl requires 50% TFA in DCM for Boc removal, conditions that also partially deprotect acid-sensitive side-chain groups and can lead to premature OBzl cleavage [3]. The Fmoc/OBzl combination enables a two-step deprotection sequence where piperidine treatment exposes only the α-amino group for chain elongation, while hydrogenolytic OBzl removal is reserved for the final cleavage step [2]. This orthogonality is lost with Boc/OBzl combinations where both groups are acid-labile, albeit requiring different acid strengths.
| Evidence Dimension | Deprotection selectivity (α-amino vs. carboxyl) |
|---|---|
| Target Compound Data | Fmoc removal: 20% piperidine/DMF, 2–5 min, >99% cleavage; OBzl remains >98% intact |
| Comparator Or Baseline | H-Dap(Boc)-OBzl.HCl: Boc removal requires 50% TFA/DCM, 30 min; OBzl partial cleavage (5–15%) observed under these conditions |
| Quantified Difference | Fmoc/OBzl orthogonality enables selective deprotection with <2% cross-reactivity vs. Boc/OBzl which shows 5–15% cross-reactivity |
| Conditions | Standard SPPS deprotection protocols; piperidine 20% in DMF; TFA 50% in DCM |
Why This Matters
Orthogonal protection eliminates side reactions during chain assembly, yielding higher purity crude peptides and reducing purification burden in multi-step syntheses.
- [1] Behrendt, R.; White, P.; Offer, J. Advances in Fmoc Solid-Phase Peptide Synthesis. J. Pept. Sci. 2016, 22 (1), 4–27. View Source
- [2] Nguyen, M. M.; Ong, N.; Suggs, L. A General Solid Phase Method for the Synthesis of Depsipeptides. Org. Biomol. Chem. 2013, 11 (7), 1167–1170. View Source
- [3] Carpino, L. A.; Han, G. Y. The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. J. Org. Chem. 1972, 37 (22), 3404–3409. View Source
